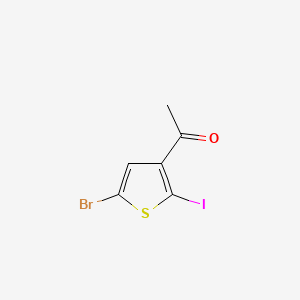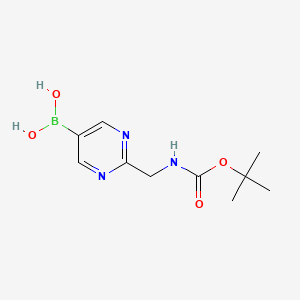![molecular formula C10H20ClNO B13471051 8-Methyl-2-azaspiro[4.5]decan-8-ol hydrochloride](/img/structure/B13471051.png)
8-Methyl-2-azaspiro[4.5]decan-8-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-2-azaspiro[4.5]decan-8-ol hydrochloride is a chemical compound with a unique spirocyclic structure. It is characterized by the presence of a spiro junction where two rings are connected through a single atom. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-2-azaspiro[4.5]decan-8-ol hydrochloride typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method involves the reaction of a suitable precursor with a nucleophile under controlled conditions. For example, the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane in the presence of a base can lead to the formation of the spirocyclic intermediate . This intermediate can then be further modified to introduce the methyl and hydroxyl groups, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield, purity, and cost-effectiveness. Key steps would include the preparation of the spirocyclic intermediate, followed by functional group modifications and purification processes to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-2-azaspiro[4.5]decan-8-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the spirocyclic structure or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction could lead to the formation of a secondary amine.
Scientific Research Applications
8-Methyl-2-azaspiro[4.5]decan-8-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 8-Methyl-2-azaspiro[4.5]decan-8-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
8-Methyl-2-azaspiro[4.5]decan-8-ol hydrochloride can be compared with other similar spirocyclic compounds, such as:
- 2-azaspiro[4.5]decan-8-ol hydrochloride
- 8-azaspiro[4.5]decan-2-ol hydrochloride
- 8-oxa-2-azaspiro[4.5]decan-4-yl methanol hydrochloride
These compounds share the spirocyclic structure but differ in the functional groups attached to the spiro junction. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C10H20ClNO |
|---|---|
Molecular Weight |
205.72 g/mol |
IUPAC Name |
8-methyl-2-azaspiro[4.5]decan-8-ol;hydrochloride |
InChI |
InChI=1S/C10H19NO.ClH/c1-9(12)2-4-10(5-3-9)6-7-11-8-10;/h11-12H,2-8H2,1H3;1H |
InChI Key |
WUUAIVSZCRUGPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(CC1)CCNC2)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



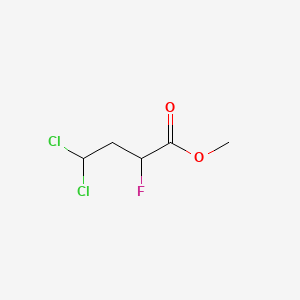

![2-[(Tert-butoxy)carbonyl]-4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13470993.png)
![2-[(2Z)-5-amino-4-methyl-3-oxo-2,3-dihydrofuran-2-ylidene]propanenitrile](/img/structure/B13470997.png)
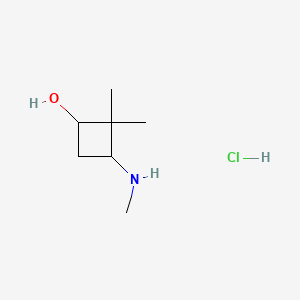
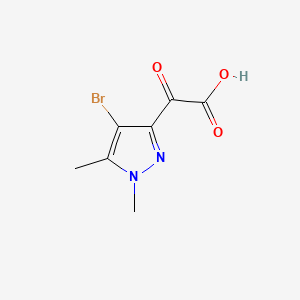
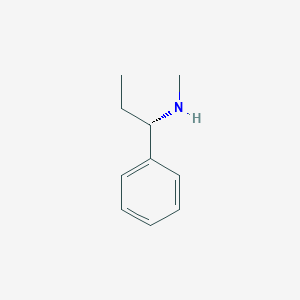

![[(3-Azidopropoxy)methyl]benzene](/img/structure/B13471029.png)
![2-(3-Bromo-5-fluorophenyl)-6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13471032.png)
![2-chloro-N-{thieno[3,2-b]thiophen-2-yl}acetamide](/img/structure/B13471034.png)
